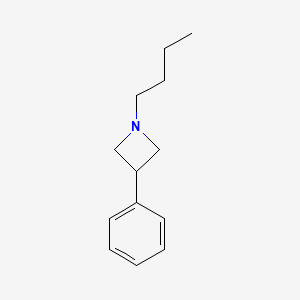

Azetidine, 1-butyl-3-phenyl-

Description

Historical Context and Evolution of Azetidines as Key Heterocyclic Building Blocks

The journey of azetidines in chemical science has been one of gradual appreciation. Initially, the synthesis of the azetidine (B1206935) ring was a formidable challenge, limiting its exploration. Early methods were often low-yielding and lacked general applicability. However, the 20th and early 21st centuries have witnessed a surge in the development of novel and efficient synthetic routes. magtech.com.cn These methodologies include cyclizations through C-N or C-C bond formation, cycloaddition reactions, and ring contractions or expansions. magtech.com.cn A significant breakthrough has been the reduction of readily available β-lactams (azetidin-2-ones) to their corresponding azetidines. acs.orgwikipedia.org

The Couty azetidine synthesis, which utilizes the cyclization of β-amino alcohols, represents another efficient method for producing a wide range of enantiopure azetidines. wikipedia.org More recent advancements have focused on transition-metal catalysis and C-H activation, further expanding the synthetic toolkit for accessing these valuable scaffolds. rsc.org This increased accessibility has been a primary driver of their adoption as key building blocks in various fields. Azetidines are now recognized not just as synthetic curiosities but as vital components in drug discovery, materials science, and as chiral auxiliaries in asymmetric synthesis. magtech.com.cnrsc.org

Structural Significance of the Azetidine, 1-butyl-3-phenyl- Moiety within the Azetidine Class

The compound 1-butyl-3-phenyl-azetidine serves as an excellent case study for understanding the structural nuances of the azetidine class. The defining feature of an azetidine is its four-membered ring, which is not planar and exhibits a degree of puckering. This puckering, along with the substituents on the ring, dictates the molecule's three-dimensional shape and, consequently, its biological activity and chemical reactivity.

In 1-butyl-3-phenyl-azetidine, the nitrogen atom is substituted with a butyl group, and the carbon at the 3-position bears a phenyl group. The N-butyl group influences the compound's lipophilicity and can play a role in its interaction with biological targets. The C-3 phenyl group introduces aromaticity and steric bulk, which can direct the stereochemical outcome of reactions at other positions on the ring and provide a site for further functionalization. The 1,3-disubstitution pattern is a common motif in pharmacologically active azetidines. researchgate.net

Below is a table summarizing some of the key physicochemical properties of a closely related analog, 1-isobutyl-3-phenyl-azetidine, as specific data for the n-butyl variant is less documented.

| Property | Value |

| Molecular Formula | C₁₄H₁₉N |

| Molecular Weight | 203.31 g/mol |

| Data for 1-isobutyl-3-phenyl-azetidine ontosight.ai |

Overview of Current Research Trajectories for Substituted Azetidines

The field of substituted azetidines is a vibrant area of contemporary chemical research, with several key trends shaping its future direction.

One major focus is the development of novel and more efficient synthetic methodologies. This includes the use of flow chemistry for safer and more scalable production, as well as the exploration of new catalytic systems that allow for the synthesis of increasingly complex and densely functionalized azetidines. nih.gov The direct functionalization of the azetidine ring, particularly through C-H activation, is another area of intense investigation, as it offers a more atom-economical approach to creating diverse derivatives. rsc.org

In medicinal chemistry, substituted azetidines are being explored for a wide range of therapeutic applications. lifechemicals.com Their rigid, three-dimensional structure makes them attractive scaffolds for designing enzyme inhibitors and receptor ligands with high specificity. They are being incorporated into potential treatments for neurological disorders, as well as antibacterial and antiviral agents. lifechemicals.comsciencedaily.com The ability of the azetidine ring to act as a bioisostere for other functional groups is also being leveraged to improve the pharmacokinetic properties of drug candidates. nih.gov

The unique reactivity of the strained azetidine ring is also being harnessed in organic synthesis. Strain-release reactions of azetidines can be used to access other important nitrogen-containing heterocycles. rsc.org Furthermore, chiral azetidines are finding increasing use as ligands and catalysts in asymmetric synthesis, enabling the stereocontrolled formation of complex molecules.

The table below highlights some recent research involving substituted azetidines, showcasing the breadth of their applications.

| Research Area | Finding |

| Synthesis | Development of a one-pot synthesis of 1,3-disubstituted azetidines from 2-substituted-1,3-propanediols. acs.org |

| Medicinal Chemistry | Synthesis of azetidine-based inhibitors of N-ribosyl hydrolases and phosphorylases with potential as drug candidates. lifechemicals.com |

| Catalysis | Use of chiral azetidines as ligands in enantioselective catalysis. |

| Materials Science | Incorporation of azetidine units into polymers to modify their physical and chemical properties. |

Structure

2D Structure

3D Structure

Properties

CAS No. |

7215-14-7 |

|---|---|

Molecular Formula |

C13H19N |

Molecular Weight |

189.30 g/mol |

IUPAC Name |

1-butyl-3-phenylazetidine |

InChI |

InChI=1S/C13H19N/c1-2-3-9-14-10-13(11-14)12-7-5-4-6-8-12/h4-8,13H,2-3,9-11H2,1H3 |

InChI Key |

YNCHHTUNHWKKPV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1CC(C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Reaction Mechanisms and Reactivity Profiles of Azetidine, 1 Butyl 3 Phenyl Analogs

Analysis of Ring Strain Effects on Chemical Reactivity and Stability

The reactivity of azetidines is fundamentally driven by their considerable ring strain. rsc.orgrsc.org While this strain makes them susceptible to ring-opening and expansion reactions, they are notably more stable and easier to handle than the more strained three-membered aziridines. rsc.orgrsc.org The ring strain energy of azetidine (B1206935) has been determined to be approximately 25.2 kcal/mol, which is very close to that of aziridine (B145994) (26.7 kcal/mol) but significantly higher than that of pyrrolidine (B122466) (5.8 kcal/mol) and piperidine (B6355638) (0 kcal/mol). clockss.org This stored energy facilitates reactions under specific conditions designed to trigger ring cleavage or rearrangement. rsc.orgrsc.orgbeilstein-journals.org The presence of substituents, such as the 1-butyl and 3-phenyl groups, modulates this inherent reactivity through steric and electronic effects.

| Heterocycle | Ring Size | Ring Strain Energy (kcal/mol) |

|---|---|---|

| Aziridine | 3 | 26.7 |

| Azetidine | 4 | 25.2 |

| Pyrrolidine | 5 | 5.8 |

| Piperidine | 6 | 0 |

Elucidation of Nucleophilic and Electrophilic Reactivity of the Azetidine Nitrogen and Ring Carbons

The reactivity of the azetidine ring involves both the nitrogen and carbon atoms, which can act as either nucleophilic or electrophilic centers depending on the reaction conditions and substitution pattern.

Azetidine Nitrogen: The nitrogen atom in the azetidine ring possesses a lone pair of electrons and can act as a nucleophile, reacting with various electrophiles. researchgate.netscribd.com The basicity of the azetidine nitrogen (pKa of 11.29 for the parent) is similar to that of a typical acyclic secondary amine or pyrrolidine (pKa 11.31), and much higher than that of aziridine (pKa 7.98). clockss.org However, the nucleophilicity can be significantly influenced by substituents. For a 1-butyl-3-phenyl-azetidine analog, an electron-withdrawing group on the nitrogen, instead of the butyl group, would reduce its nucleophilicity. rsc.org

Ring Carbons: The carbon atoms of the azetidine ring are susceptible to nucleophilic attack, particularly when the nitrogen atom is activated. nih.gov This activation can be achieved through protonation by Brønsted acids, coordination to Lewis acids, or quaternization to form an azetidinium salt. nih.govacs.org In analogs of 1-butyl-3-phenyl-azetidine, the C2 and C4 carbons adjacent to the nitrogen are the primary sites for nucleophilic attack. The regioselectivity of this attack is governed by both electronic and steric factors. magtech.com.cn For instance, in 2-aryl-substituted azetidines, nucleophilic attack often occurs preferentially at the benzylic C2 position due to stabilization of the transition state. magtech.com.cnacs.org Furthermore, the C2 position can be deprotonated by strong bases to form a lithiated intermediate, which can then react with electrophiles. uniba.it

Ring-Opening Reactions and Subsequent Transformations

Due to their inherent ring strain, azetidines readily undergo ring-opening reactions, which serve as a powerful tool in organic synthesis to produce functionalized acyclic amines. rsc.orgub.bwresearchgate.net These reactions can be initiated by a variety of reagents and conditions. magtech.com.cnacs.org

Ring cleavage of azetidine analogs can lead to a diverse array of acyclic products. researchgate.net The specific product formed depends on the reagents and the substitution pattern of the azetidine ring.

Amines: Nucleophilic ring-opening of activated azetidines with arenes, promoted by a Lewis acid, can produce 3,3-diarylpropylamines. acs.org For an analog like N-tosyl-2-phenylazetidine, reaction with an electron-rich arene results in the formation of a γ-aryl amine derivative via SN2-type ring opening at the benzylic C2 position. acs.org Similarly, reaction with chloroformates under mild conditions can yield highly functionalized γ-chloroamines. acs.org

Amides: Reductive ring opening of N-azetidinyl amides can be achieved using sodium dispersion, selectively cleaving the N–C bond of the four-membered ring to furnish N-propyl amide products. rsc.org

Alkenes: While less common, eliminative pathways can compete with nucleophilic substitution, leading to the formation of alkenes. clockss.org

Ring Transformations to Alternative Heterocycles

Azetidines serve as versatile synthons for the construction of other heterocyclic systems, primarily through ring expansion reactions. rsc.orgub.bwresearchgate.net

The strain-driven reactivity of azetidines makes them excellent precursors for larger, more stable heterocyclic rings. rsc.org

Pyrrolidines: A one-carbon ring expansion of azetidines to pyrrolidines can be accomplished by treating the azetidine with a diazo compound in the presence of a copper catalyst, proceeding through a rsc.orgub.bw-Stevens rearrangement. nih.gov Gold(I)-catalyzed ring expansion of 2-azetidinyl ynones has also been reported to yield pyrrolin-4-ones. rsc.org

Piperidines: The synthesis of functionalized piperidin-4-ones can be achieved via a ring expansion-oxidation protocol starting from the corresponding azetidines. rsc.org Intramolecular nucleophilic ring-opening of appropriately substituted azetidines can also lead to piperidine derivatives. scribd.com

Pyrroles: Functionalized pyrroles can be synthesized from azetidine precursors. One reported method involves the ring opening of a Boc-protected azetidine upon treatment with primary amines. rsc.org

| Starting Heterocycle | Reagents/Conditions | Product Heterocycle |

|---|---|---|

| Azetidine | Diazo compound, Copper catalyst | Pyrrolidine |

| 2-Azetidinyl ynone | Au(I) catalyst | Pyrrolin-4-one |

| Azetidine | Ring expansion-oxidation protocol | Piperidin-4-one |

| Boc-protected azetidine | Primary amines | Pyrrole |

Mechanistic Studies of Stereoisomerization and Diastereoselectivity Control

The stereochemical outcome of reactions involving the azetidine ring is a critical aspect of their synthetic utility. rsc.orguniba.itresearchgate.net The relative rigidity of the four-membered ring allows for stereoselective functionalization. nih.gov

Significant progress has been made in controlling the diastereoselectivity of azetidine synthesis and subsequent reactions. For example, diastereoselective access to cis-2,3-disubstituted azetidines has been achieved, although steric hindrance from bulky substituents can diminish this selectivity. rsc.org Mechanistic studies on the nucleophilic substitution of 3-substituted azetidines have sometimes shown retention of configuration. jst.go.jp This has been explained by the proposed formation of a transient 1-azabicyclobutonium ion intermediate. jst.go.jp

Investigation of Cationic Polymerization Inhibition Mechanisms

Azetidine, 1-butyl-3-phenyl-, as a substituted tertiary amine, is expected to function as a potent inhibitor of cationic polymerization. The fundamental mechanism of inhibition by amines involves the nucleophilic nitrogen atom interfering with the cationic propagating species essential for polymer chain growth. sid.irresearchgate.net In a typical cationic polymerization process, a cationic initiator generates a reactive species (a carbenium ion) from a monomer, which then propagates by adding to other monomer units.

The lone pair of electrons on the nitrogen atom of an amine presents a site of high basicity and nucleophilicity. This allows the amine to act as a scavenger for the cationic propagating centers. sid.ir The reaction between the amine and the growing polymer chain results in the formation of a stable, non-propagating quaternary ammonium (B1175870) salt. This effectively terminates the polymer chain and halts the polymerization process. The efficacy of an amine as an inhibitor is directly related to its basicity; more basic amines are stronger inhibitors due to the increased availability of the lone pair of electrons. sid.ir

The general mechanism for inhibition can be visualized as follows:

Initiation & Propagation: Initiator + Monomer → P₁⁺ Pₙ⁺ + Monomer → Pₙ₊₁⁺

Inhibition (Termination) by an Amine: Pₙ⁺ + R₃N → [Pₙ-NR₃]⁺ (Stable Ammonium Ion)

In the context of Azetidine, 1-butyl-3-phenyl-, the tertiary nitrogen atom is the active center for inhibition. When introduced into a cationic polymerization system (e.g., polymerization of epoxides or vinyl ethers), it will compete with the monomer for the propagating cation. sid.ir This leads to a significant reduction in the rate of polymerization or its complete cessation, depending on the concentration and basicity of the azetidine derivative relative to the monomer. sid.irresearchgate.net While azetidines themselves can undergo Cationic Ring-Opening Polymerization (CROP), their high nucleophilicity makes them effective terminators for the polymerization of other, less nucleophilic monomers. rsc.orgresearchgate.net

The table below summarizes the roles of different species in a cationic polymerization process inhibited by an amine.

| Species | Role in Polymerization | Interaction with Amine Inhibitor |

| Monomer (e.g., Vinyl Ether) | Propagates the polymer chain upon activation. | Competes with the amine for the cationic center. |

| Propagating Cation (Pₙ⁺) | The active center for chain growth. | Neutralized (scavenged) by the amine's lone pair. sid.ir |

| Amine Inhibitor (Azetidine) | Does not propagate; acts as a chain terminator. | Forms a stable, non-propagating ammonium ion. researchgate.net |

| Counter-ion (e.g., PF₆⁻) | Stabilizes the cationic center. | Forms an ion pair with the resulting ammonium cation. |

This inhibitory effect is a critical consideration in polymer synthesis where amine-containing compounds may be present as impurities or additives.

Hydrogen Bonding and Activation Energy Modulations in Reaction Pathways

Hydrogen bonding can significantly influence the reactivity of azetidine analogs by modulating the activation energy of their reaction pathways, particularly in ring-opening reactions. organic-chemistry.orgresearchgate.net The strained four-membered ring of azetidine is susceptible to nucleophilic attack, a process whose energetic barrier can be lowered through specific non-covalent interactions. rsc.org

In the context of reactions involving Azetidine, 1-butyl-3-phenyl-, while the compound itself cannot act as a hydrogen bond donor, its nitrogen atom can act as a hydrogen bond acceptor. More significantly, in its protonated or quaternized form (an azetidinium ion), the molecule's reactivity is highly susceptible to modulation by external hydrogen bond donors, such as chiral catalysts or solvents. organic-chemistry.orgacs.org

Computational and experimental studies have demonstrated that hydrogen-bond-donor catalysts (e.g., ureas, squaramides) can form complexes with azetidinium ions. organic-chemistry.orgresearchgate.net These interactions stabilize the transition state of the ring-opening reaction, thereby lowering the activation energy (ΔG‡). The catalyst typically engages the leaving group or the counter-ion, and in some cases the heteroatom of the ring, facilitating the nucleophilic attack on one of the ring carbons.

For example, in the enantioselective ring-opening of 3-arylazetidinium ions, a chiral bis-urea catalyst was shown to effectively couple the ionic reactants. organic-chemistry.org Computational studies revealed that the catalyst stabilizes the transition state through a network of hydrogen bonds, which accounts for the observed rate enhancement and enantioselectivity. organic-chemistry.orgresearchgate.net This demonstrates a clear modulation of the reaction's energy profile.

The activation energy for the cationic ring-opening polymerization of 1,3,3-trimethylazetidine, a related N-alkyl azetidine, was experimentally determined to be approximately 19 kcal/mol (79.5 kJ/mol). researchgate.net Theoretical studies on other azetidine derivatives have shown that the activation energy for ring-opening is highly dependent on the electronic state of the molecule. For instance, the cleavage of a C-C bond in an azetidine ring was calculated to have an activation energy of ~36 kcal/mol in a cationic state, which is significantly lower than in the neutral state, indicating that charge and external interactions profoundly affect the reaction barrier. mdpi.com

The influence of hydrogen bonding on the activation energy of azetidine ring-opening is summarized in the table below.

| Reaction Condition | Hydrogen Bonding Interaction | Effect on Transition State (TS) | Impact on Activation Energy (Ea) |

| Uncatalyzed Reaction | Weak interactions with solvent. | Relatively high energy and unstructured. | High |

| With H-Bond Donor Catalyst | Strong, specific H-bonds between catalyst and azetidinium ion/counter-ion. organic-chemistry.orgacs.org | Stabilized and more organized. researchgate.net | Lowered |

| In Protic Solvent | H-bonding between solvent molecules and the azetidinium species. | Moderately stabilized. | Moderately lowered |

These findings underscore the critical role of hydrogen bonding in directing the reactivity of azetidine analogs, enabling control over reaction rates and stereochemical outcomes by modulating the energetic landscape of the reaction pathway.

Advanced Spectroscopic and Structural Elucidation of Azetidine, 1 Butyl 3 Phenyl Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Analysis

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. For azetidine (B1206935) derivatives, various NMR techniques offer a complete picture of the proton and carbon frameworks, as well as the environments of heteroatoms like nitrogen and fluorine.

Proton NMR (¹H-NMR) spectroscopy provides detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule. In the case of N-Boc protected 3-phenylazetidine (B587272), a common precursor, the ¹H-NMR spectrum in deuterated chloroform (B151607) (CDCl₃) reveals distinct signals for the aromatic, azetidine ring, and protecting group protons.

The phenyl group protons typically appear as a multiplet in the aromatic region (δ 7.23–7.39 ppm). mdpi.com The protons on the azetidine ring exhibit characteristic shifts and coupling patterns. The two methylene (B1212753) groups on the ring often appear as triplets, for instance, at δ 4.33 ppm and δ 3.98 ppm, with a typical coupling constant of J = 8.6 Hz. mdpi.com The methine proton at the 3-position is observed as a multiplet further upfield, around δ 3.73 ppm. mdpi.com The N-butyl group protons would show characteristic signals in the aliphatic region, typically with a triplet for the methylene group adjacent to the nitrogen and subsequent multiplets for the other methylene groups, and a terminal methyl triplet. For the closely related tert-butyl protecting group, a sharp singlet is observed around δ 1.47 ppm, integrating to nine protons. mdpi.com

Table 1: Representative ¹H-NMR Data for tert-Butyl 3-phenylazetidine-1-carboxylate

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) |

|---|---|---|

| Phenyl (Ar-H) | 7.39–7.23 | m |

| Azetidine (CH₂) | 4.33 | t, J = 8.6 |

| Azetidine (CH₂) | 3.98 | t, J = 8.6 |

| Azetidine (CH) | 3.73 | tt, J = 8.6, 6.0 |

| tert-Butyl (CH₃) | 1.47 | s |

Data sourced from CDCl₃ solvent. mdpi.com

¹³C-NMR spectroscopy is essential for defining the carbon framework of the molecule. Each unique carbon atom produces a distinct signal, allowing for a complete carbon count and characterization of hybridization.

For tert-butyl 3-phenylazetidine-1-carboxylate, the phenyl carbons resonate in the δ 126.8–142.3 ppm range. mdpi.com The azetidine ring carbons are observed at distinct chemical shifts, with the quaternary C-3 appearing around δ 33.6 ppm. mdpi.comrsc.org The carbons of the tert-butoxycarbonyl (Boc) protecting group are also clearly identifiable, with the quaternary carbon at approximately δ 79.6 ppm and the methyl carbons at δ 28.5 ppm. mdpi.com The carbonyl carbon of the Boc group appears significantly downfield at δ 156.5 ppm. mdpi.comrsc.org For a 1-butyl substituted derivative, one would expect four distinct signals in the aliphatic region corresponding to the butyl chain carbons.

Table 2: Representative ¹³C-NMR Data for tert-Butyl 3-phenylazetidine-1-carboxylate

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (Boc C=O) | 156.5 |

| Phenyl (quaternary) | 142.3 |

| Phenyl (CH) | 128.8, 127.0, 126.8 |

| tert-Butyl (quaternary) | 79.6 |

| Azetidine (CH) | 33.6 |

| tert-Butyl (CH₃) | 28.5 |

Data sourced from CDCl₃ solvent. mdpi.comrsc.org

For derivatives containing isotopes with a magnetic moment like ¹⁵N and ¹⁹F, specialized NMR techniques provide invaluable structural data. ¹⁵N-NMR can directly probe the electronic environment of the azetidine nitrogen. In N-Boc protected derivatives, the nitrogen signal appears at a characteristic chemical shift. For example, in one study, the Boc-protected azetidine nitrogen (N-1) was observed at δ -315.1 ppm. ktu.edu In another instance involving a biazetidine system, the Boc-azetidine nitrogen resonated at δ -315.4 ppm, while the nitrogen of the second azetidine ring appeared at δ -337.8 ppm. mdpi.com These shifts are sensitive to substitution and ring strain.

¹⁹F-NMR is highly useful for fluorinated analogues. For a derivative containing a 4-(trifluoromethyl)phenyl group at the 3-position, a sharp singlet was observed in the ¹⁹F-NMR spectrum at δ –62.6 ppm, confirming the presence and electronic environment of the CF₃ group. ktu.edu

2D NMR experiments, such as Heteronuclear Multiple Bond Correlation (HMBC), are critical for establishing the connectivity between different parts of the molecule by detecting long-range (2-3 bond) correlations between protons and carbons.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

In N-protected azetidine derivatives, the IR spectrum provides clear evidence for key functional groups. A strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the carbamate (B1207046) (Boc group) is typically observed in the range of 1690-1710 cm⁻¹. ktu.edu Aliphatic C-H stretching vibrations from the butyl group and azetidine ring protons appear just below 3000 cm⁻¹, while aromatic C-H stretches from the phenyl group are seen just above 3000 cm⁻¹. ktu.edu

Table 3: Characteristic IR Absorption Bands for Azetidine Derivatives

| Functional Group | Vibrational Mode | Wavenumber (νₘₐₓ, cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | ~3066 |

| Aliphatic C-H | Stretch | ~2890-2955 |

| Carbonyl (C=O) | Stretch | ~1706 |

| C-N | Stretch | ~1111-1411 |

Data represents typical ranges for N-Boc protected 3-aryl azetidine derivatives. ktu.edu

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy. This precision allows for the determination of a molecule's elemental formula, providing definitive confirmation of its identity.

For tert-butyl 3-phenylazetidine-1-carboxylate, HRMS analysis using electrospray ionization (ESI) would show a peak for the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺. The experimentally measured m/z value is then compared to the calculated value for the expected molecular formula. For the sodium adduct of C₁₄H₁₉NO₂, the calculated m/z is 256.1308. An experimental finding of 256.1307 provides strong evidence for this specific molecular formula. mdpi.com This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. mdpi.comscintica.com

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Azetidine, 1-butyl-3-phenyl- |

| tert-Butyl 3-phenylazetidine-1-carboxylate |

| 3-Aryl-3-azetidinyl acetic acid methyl ester |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformational Analysis

X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional structure of molecules, providing precise information on bond lengths, bond angles, and torsional angles. In the study of "Azetidine, 1-butyl-3-phenyl-" derivatives, this technique is indispensable for establishing the absolute stereochemistry of chiral centers and for analyzing the conformation of the strained four-membered ring in the solid state.

Detailed Research Findings

While a specific crystallographic study for "Azetidine, 1-butyl-3-phenyl-" is not prominently available in the reviewed literature, extensive research on closely related analogues provides significant insights into the structural characteristics of this class of compounds. The solid-state conformation of the azetidine ring and the determination of absolute stereochemistry are key areas of investigation.

The azetidine ring is not planar and adopts a puckered conformation to relieve ring strain. The degree of this puckering can be influenced by the nature and substitution pattern of the substituents on the ring. For instance, in derivatives of 3-phenylazetidine, the phenyl group's orientation relative to the azetidine ring is a crucial conformational feature.

Crystallographic studies on derivatives such as 1-Acetyl-3-bromo-3-phenylazetidine and Phenyl 3-chloro-3-phenylazetidine-1-carbodithioate have been instrumental. researchgate.netuzh.ch In 1-Acetyl-3-bromo-3-phenylazetidine, the azetidine ring is reported to be nearly planar, with the four atoms of the ring lying within a small deviation of the mean square plane. researchgate.net This near-planarity is a notable finding for a saturated four-membered ring.

The determination of absolute stereochemistry is a critical aspect of crystallographic analysis for chiral molecules. For compounds composed solely of light atoms (C, H, N, O), determining the absolute configuration can be challenging with standard X-ray sources (like Mo-Kα radiation). The anomalous scattering effect is weak, making it difficult to reliably distinguish between a pair of enantiomers.

However, the presence of a heavier atom, such as bromine in 1-Acetyl-3-bromo-3-phenylazetidine or chlorine in Phenyl 3-chloro-3-phenylazetidine-1-carbodithioate, significantly enhances the anomalous dispersion effect. researchgate.netuzh.ch This allows for the reliable determination of the Flack parameter, which provides a clear indication of the absolute configuration of the molecule in the crystal. A Flack parameter close to zero for a given enantiomeric model confirms the correctness of the assigned absolute stereochemistry.

The crystallographic data for selected 3-phenylazetidine derivatives are summarized in the interactive table below, showcasing the key parameters that define their solid-state structure.

Interactive Data Table: Crystallographic Data of 3-Phenylazetidine Derivatives

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |

| 1-Acetyl-3-bromo-3-phenylazetidine | C₁₁H₁₂BrNO | Monoclinic | P2₁/c | 8.633 | 7.461 | 17.204 | 98.40 | researchgate.net |

| Phenyl 3-chloro-3-phenylazetidine-1-carbodithioate | C₁₆H₁₄ClNS₂ | Orthorhombic | Pbca | 10.339 | 11.238 | 27.183 | 90 | uzh.ch |

| tert-Butyl 3-benzoyl-3-phenylazetidine-1-carboxylate | C₂₁H₂₂ClNO₃ | Triclinic | P-1 | 9.173 | 9.923 | 11.081 | 102.43 | doi.org |

Computational and Theoretical Studies on Azetidine, 1 Butyl 3 Phenyl Architectures

Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation and Regioselectivity

Density Functional Theory (DFT) has emerged as a powerful tool to unravel the intricacies of chemical reactions involving azetidine (B1206935) derivatives. DFT calculations provide valuable insights into reaction mechanisms, transition states, and the factors governing regioselectivity.

In the context of azetidine synthesis, DFT calculations have been employed to understand the regioselective outcomes of various synthetic strategies. For instance, studies on the intramolecular aminolysis of cis-3,4-epoxy amines to form azetidines have utilized DFT to rationalize the observed C3-selective ring-opening. nih.govfrontiersin.org These calculations have shown that the coordination of a lanthanum(III) catalyst to the substrate and/or product can influence the energy of the transition states, thereby dictating the regioselectivity of the reaction. nih.govfrontiersin.org Specifically, calculations on simplified model substrates have demonstrated that the transition state leading to the azetidine product is energetically favored over the one leading to the corresponding pyrrolidine (B122466). nih.govfrontiersin.org

Furthermore, DFT has been instrumental in elucidating the mechanisms of ring-opening reactions of azetidinium ions. researchgate.net By modeling the nucleophilic attack on substituted azetidinium cations, researchers can predict and understand the experimental selectivities, shedding light on the parameters that control the regioselective formation of functionalized linear amines. researchgate.net The proposed mechanisms for various organic reactions, such as the [3+2] cycloaddition between nitrile oxides and alkenes, have been investigated using DFT calculations, providing evidence for stepwise radical-mediated pathways over concerted ones. mdpi.com

The table below summarizes key findings from DFT studies on related azetidine systems, highlighting the role of computational chemistry in understanding reaction pathways and regioselectivity.

| Reaction Type | Key Finding | Reference |

| Intramolecular Aminolysis of Epoxy Amines | Lanthanum(III) catalyst coordination favors the transition state for azetidine formation over pyrrolidine formation. | nih.govfrontiersin.org |

| Nucleophilic Ring-Opening of Azetidiniums | DFT calculations help in understanding the parameters governing the regioselectivity of the formation of linear amines. | researchgate.net |

| [3+2] Cycloaddition | Modeling data supports a stepwise radical-mediated mechanism over a concerted pathway. | mdpi.com |

| Deconstructive Isomerization of Azetidinols | DFT calculations support the proposed mechanism of NHC-catalyzed deconstructive isomerization. | rsc.org |

Conformational Analysis and Energy Landscape Mapping

The conformational flexibility of the azetidine ring, influenced by its substituents, plays a crucial role in its chemical behavior and biological activity. Computational methods are indispensable for mapping the conformational energy landscape of molecules like Azetidine, 1-butyl-3-phenyl-.

The four-membered azetidine ring is not planar and can exist in puckered conformations. The substituents on the ring, in this case, a butyl group at the nitrogen and a phenyl group at the 3-position, significantly influence the preferred conformation and the energy barriers between different conformers. The analysis of fluorescence spectrums can be used to construct the energy landscape of such molecules. clemson.edu

For substituted azetidines, different stereoisomers (cis and trans) can exist, and their relative stabilities can be determined through computational analysis. For example, the cis and trans forms of 1-t-butyl-2-carbomethoxy-4-methylazetidine have been computationally studied to understand their conformational isomerism. capes.gov.br These studies provide insights into the steric and electronic interactions that dictate the most stable three-dimensional arrangement of the molecule.

| Compound | Computational Method | Key Finding | Reference |

|---|---|---|---|

| 1-t-butyl-2-carbomethoxy-4-methylazetidine | Not Specified | Existence and characterization of cis and trans conformers. | capes.gov.br |

In Silico Investigations of Ring Strain Effects on Reactivity and Stability

The reactivity of azetidines is largely governed by their inherent ring strain, which is approximately 25.4 kcal/mol. rsc.org This strain, intermediate between that of highly reactive aziridines and more stable pyrrolidines, makes the azetidine ring susceptible to ring-opening reactions under specific conditions, while remaining stable enough for practical handling. rsc.org

In silico studies are crucial for quantifying the effects of this ring strain on the molecule's reactivity and stability. Computational models can simulate the bond-breaking and bond-forming processes involved in ring-opening reactions, providing insights into the activation energies and reaction thermodynamics. The substitution pattern on the azetidine ring, such as the 1-butyl and 3-phenyl groups, can modulate this ring strain and, consequently, the reactivity. For instance, steric hindrance at the 2 or 3-position can prevent nucleophilic attack on the azetidine ring. google.com

Recent research has highlighted the use of strain-release-driven reactions for the synthesis of functionalized azetidines. rsc.orgresearchgate.net Computational studies can help in understanding the mechanism of these reactions, where the relief of ring strain is a key driving force. rsc.org The stability of the azetidine ring is a key feature, allowing it to be a desirable scaffold in drug discovery. researchgate.net

The following table summarizes the ring strain energies of azetidine and related heterocycles, illustrating the unique position of azetidines.

| Heterocycle | Ring Strain (kcal/mol) | Reference |

| Aziridine (B145994) | 27.7 | rsc.org |

| Azetidine | 25.4 | rsc.org |

| Pyrrolidine | 5.4 | rsc.org |

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry plays a vital role in predicting spectroscopic properties such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are invaluable for structure elucidation and for validating experimental data.

DFT calculations can be used to predict ¹H and ¹³C NMR chemical shifts of azetidine derivatives. By comparing the computationally predicted spectra with the experimentally obtained ones, researchers can confirm the proposed structure of a synthesized compound. Discrepancies between predicted and experimental data can point to dynamic processes, such as conformational changes, or may necessitate a re-evaluation of the proposed structure. For example, a comparison between experimental ¹H NMR data for a synthesized azetine and the predicted spectra for its stereoisomers helped in confirming the structure. uniba.it

Similarly, IR spectra can be predicted computationally, providing information about the vibrational modes of the molecule. This is particularly useful for identifying characteristic functional groups within the molecule. In situ IR spectroscopy, coupled with computational assignments, has been used to follow the progress of complex reaction sequences involving azetidines. nih.gov

The table below provides an example of how computational predictions are used to validate experimental spectroscopic data for azetidine derivatives.

| Spectroscopic Technique | Computational Method | Application | Reference |

| NMR | DFT (e.g., B3LYP/6-31G*) | Comparison of predicted and experimental chemical shifts for structure validation. | |

| IR | Not Specified | Assignment of vibrational modes and monitoring reaction progress. | nih.gov |

Computational Approaches to Structure-Activity Relationship (SAR) Exploration

In the field of medicinal chemistry, understanding the relationship between the structure of a molecule and its biological activity (SAR) is paramount for the design of new drugs. Computational methods are extensively used to explore the SAR of azetidine-containing compounds. researchgate.netbham.ac.uk

For Azetidine, 1-butyl-3-phenyl-, computational models can be used to dock the molecule into the active site of a target protein, predicting its binding affinity and mode of interaction. By systematically modifying the structure in silico (e.g., changing the substituents on the phenyl ring or altering the length of the butyl chain) and recalculating the binding affinity, researchers can build a computational SAR model. This model can then guide the synthesis of new derivatives with potentially improved activity. researchgate.net

Computational techniques like 3D shape and electrostatic similarity analysis have been used to identify novel scaffolds that mimic the biological activity of known azetidine-containing compounds. nih.gov For example, a benzimidazolone core with an azetidine substituent was identified as a promising hit based on its high shape and electrostatic similarity to a known active compound. nih.gov Quantitative structure-activity relationship (QSAR) studies, which correlate physicochemical properties with biological activity, also heavily rely on computational descriptors. researchgate.net

| Computational Technique | Application | Example | Reference |

|---|---|---|---|

| Molecular Docking | Predicting binding affinity and interaction mode with a biological target. | Docking of azetidine derivatives into an enzyme active site. | researchgate.net |

| 3D Shape and Electrostatic Similarity | Scaffold hopping and identification of novel active compounds. | Identifying a benzimidazolone core as a mimic of a known azetidine-containing drug. | nih.gov |

| QSAR | Correlating molecular structure with biological activity. | Developing a predictive model for the activity of a series of azetidine derivatives. | researchgate.net |

Applications of Azetidine, 1 Butyl 3 Phenyl and Its Analogs in Advanced Chemical Disciplines

Role as Versatile Building Blocks in Complex Organic Synthesis

The inherent reactivity of the azetidine (B1206935) ring, driven by significant ring strain, coupled with its relative stability compared to aziridines, makes it a powerful and versatile building block in organic synthesis. rsc.org This allows for its use in constructing larger, more complex molecular architectures under controlled conditions.

Azetidines, including functionalized variants like 1-butyl-3-phenylazetidine, are valuable precursors for the synthesis of polyamine ligands. These ligands, which feature multiple nitrogen atoms, are crucial in coordination chemistry for their ability to form stable complexes with a wide range of metal ions. The nitrogen atom in the azetidine ring can act as a nucleophile or be part of a larger synthetic scheme to introduce additional amine functionalities.

The synthesis of macrocyclic polyamines, for instance, often involves the cycloaddition of diamines with dihalides or other electrophilic partners. nih.gov Azetidine-containing fragments can be incorporated into linear polyamine chains which are then cyclized, or the azetidine ring itself can be opened to yield a functionalized linear amine that is subsequently elaborated. For example, a synthetic strategy could involve the N-alkylation of a 3-phenylazetidine (B587272) precursor, followed by ring-opening reactions to create a linear diamine building block. This block can then be linked with other amine-containing units to assemble complex acyclic or cyclic polyamine ligands. nih.govcanterbury.ac.nz The resulting ligands are explored for applications ranging from catalysis and enzyme simulation to the development of therapeutic agents. nih.govcanterbury.ac.nz

The unique structural and electronic properties of the azetidine ring make it a compelling monomer for the development of advanced polymers and materials. rsc.org The strain in the four-membered ring can be harnessed for ring-opening polymerization (ROP) to produce polyamines, which are polymers with nitrogen atoms in the main chain.

Furthermore, azetidine derivatives can be functionalized with polymerizable groups, such as vinyl or acrylate (B77674) moieties, and then incorporated into polymers via conventional polymerization techniques. The inclusion of the rigid, three-dimensional azetidine scaffold, such as the 1-butyl-3-phenylazetidine motif, can significantly influence the properties of the resulting material. These properties can include enhanced thermal stability, altered mechanical strength, and modified solubility characteristics. Research has explored the use of azetidine-containing compounds as intermediates in the creation of novel materials through polymerization processes. evitachem.com For example, ionic liquid gel polymer electrolytes have been developed by incorporating ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) into a polymer matrix, demonstrating the utility of butyl-substituted nitrogenous compounds in material science. mdpi.com

Azetidines as Chemical Scaffolds in Medicinal Chemistry Design

In medicinal chemistry, the azetidine ring has gained significant popularity as a privileged scaffold for drug discovery. nih.govchemrxiv.orgcore.ac.uk Its favorable characteristics, including improved metabolic stability, increased aqueous solubility, and the ability to provide specific three-dimensional exit vectors for substituents, make it an attractive alternative to more traditional ring systems. nih.govenamine.net

Azetidine-based compounds are increasingly utilized in the discovery of new drugs and the optimization of existing lead compounds. ontosight.aiontosight.ai The rigid nature of the four-membered ring helps to lock the conformation of a molecule, which can lead to higher binding affinity and selectivity for its biological target. nih.gov At least seven approved drugs contain an azetidine ring, and many more are in clinical trials, highlighting the scaffold's importance. chemrxiv.org

The 1-butyl-3-phenylazetidine structure represents a fundamental scaffold that can be elaborated to generate libraries of diverse compounds for screening. The phenyl group can be substituted to explore structure-activity relationships (SAR), while the butyl group on the nitrogen can be varied to modulate physicochemical properties like lipophilicity and basicity. This scaffold is a key component in developing inhibitors for various biological targets, including kinases such as the Janus kinase (JAK) family, which are implicated in inflammatory diseases and cancer. google.com

Table 1: Examples of Azetidine-Containing Compounds in Drug Discovery

One of the most powerful applications of the azetidine ring in medicinal chemistry is as a bioisostere. researchgate.netu-strasbg.fr Bioisosteric replacement involves substituting one chemical group with another that has similar physical or chemical properties, with the goal of improving the biological profile of a compound. The azetidine scaffold, with its defined three-dimensional geometry, can serve as a bioisosteric replacement for other common rings like piperidine (B6355638), morpholine (B109124), or even phenyl groups. nih.govrsc.org This strategy, often called "scaffold hopping," can lead to compounds with improved potency, better pharmacokinetic properties (e.g., solubility, metabolic stability), and novel intellectual property. researchgate.netacs.org

For example, replacing a metabolically labile piperazine (B1678402) or morpholine ring with a more stable spirocyclic azetidine has been shown to be an effective strategy for mitigating early drug clearance. enamine.netdomainex.co.uk "Angular" spirocyclic azetidines have been successfully incorporated into the structures of the anticancer drug Sonidegib and the antibacterial agent Danofloxacin, creating novel analogs with similar activity and physicochemical properties. researchgate.net The 1-butyl-3-phenylazetidine core can be seen as a template for such modifications, where the phenyl ring and the nitrogen substituent provide vectors for attachment to a parent drug molecule, replacing a less desirable fragment.

Table 2: Bioisosteric Replacement of Common Rings with Azetidine Analogs

The conformational rigidity inherent in the four-membered azetidine ring makes its chiral derivatives excellent candidates for use as auxiliaries or templates in asymmetric synthesis. ru.nl Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

Functionalized chiral azetidines have been successfully employed as ligands and organocatalysts in a variety of asymmetric transformations, including additions of diethylzinc (B1219324) to aldehydes, Friedel-Crafts alkylations, and Michael reactions. ru.nlresearchgate.net The defined, rigid structure of the azetidine ring reduces the number of possible transition states, leading to better discrimination between diastereomeric pathways and, consequently, higher enantioselectivity. ru.nl For instance, chiral C2-symmetric 2,4-disubstituted azetidines have been synthesized and shown to be effective ligands in the highly enantioselective addition of diethylzinc to aldehydes. researchgate.netrsc.orgcapes.gov.br While Azetidine, 1-butyl-3-phenyl- itself is achiral (unless the 3-position is asymmetrically substituted), it serves as a parent structure for the design of new chiral auxiliaries where stereocenters are introduced at the 2- or 4-positions, or where a chiral substituent is placed on the nitrogen atom. researchgate.net

Mechanistic Studies of Interaction with Enzymes as Chemical Probes (e.g., Monoacylglycerol Lipase (B570770), 3-Hydroxyacyl Coenzyme A Dehydrogenase)

Azetidine derivatives have emerged as valuable tools for investigating the mechanisms of various enzymes, acting as chemical probes to elucidate their function and structure. Their unique strained four-membered ring structure can lead to potent and selective interactions with enzyme active sites.

Monoacylglycerol Lipase (MAGL):

Monoacylglycerol lipase (MAGL) is a key enzyme in the endocannabinoid system, responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). researchgate.netacs.orgresearchgate.net Inhibition of MAGL is a promising therapeutic strategy for a range of neurological and neurodegenerative diseases. mdpi.com Azetidine-based compounds have been developed as both reversible and irreversible inhibitors of MAGL, allowing for detailed mechanistic studies. researchgate.netmdpi.com

Azetidine carbamates, for example, have been identified as highly efficient covalent inhibitors of MAGL. acs.orgresearchgate.net Through parallel medicinal chemistry approaches, researchers have highlighted the improved efficiency of azetidine and piperidine-derived carbamates as MAGL inhibitors. acs.orgresearchgate.net The generation of crystal structures of MAGL bound to these inhibitors has been instrumental in understanding the binding interactions and optimizing inhibitor design. acs.orgresearchgate.net One such potent and selective azetidine carbamate (B1207046) inhibitor demonstrated the ability to elevate central 2-AG levels in vivo. acs.orgresearchgate.net

Furthermore, 3-piperazinyl-azetidine diamides have been developed as potent and reversible MAGL inhibitors. mdpi.com Studies on these derivatives revealed that the lipophilicity of the azetidinyl amide substituent influences the MAGL inhibitory potential. mdpi.com

3-Hydroxyacyl Coenzyme A Dehydrogenase (HADH):

Tert-butyl 3-(3-bromophenyl)azetidine-1-carboxylate has been utilized as a probe to study 3-hydroxyacyl-CoA dehydrogenase (HADH), an enzyme involved in fatty acid and cholesterol biosynthesis. biosynth.com This inhibitor aids in the investigation of the enzyme's structural biology and mechanism of action. biosynth.com

Modulation of Physicochemical Properties (e.g., LogD, pKa) for Enhanced Molecular Design

The incorporation of the small, polar azetidine ring can significantly impact the physicochemical properties of a molecule. researchgate.net This is a key strategy in drug design to overcome challenges associated with poor solubility or membrane permeability. The ability to modify the azetidine ring at various positions allows for the systematic modulation of LogD and pKa values. For instance, N-alkylation or N-acylation of the azetidine nitrogen can alter the compound's basicity and lipophilicity. researchgate.net

A study on azetidine-piperazine di-amides as MAGL inhibitors highlighted the importance of lipophilicity, demonstrating that modifications to the azetidinyl amide substituent influenced the inhibitory potential. mdpi.com Furthermore, the development of azetidine sulfonyl fluorides provides new chemical motifs and design elements for drug discovery, offering alternatives to more common functional groups with potentially different physicochemical characteristics. nih.gov The NH-amino-azetidines, for example, represent potential isosteres of amidines with subtle differences in conformation and pKa. nih.gov

Chemical Basis for Antimicrobial, Anticancer, and Antioxidant Potential in Analogous Structures

Azetidine derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and antioxidant effects. The chemical basis for these activities is rooted in the unique structural features of the azetidine ring and the nature of its substituents.

Antimicrobial Activity:

The antimicrobial properties of azetidin-2-one (B1220530) derivatives have been investigated against various bacterial and fungal strains. nih.gov Quantitative structure-activity relationship (QSAR) studies have indicated that the antibacterial and antifungal activities are influenced by topological parameters such as the Balaban index and molecular connectivity indices. nih.gov For example, N-{2-[3-chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide was identified as a potent antimicrobial agent. nih.gov The strained β-lactam ring in azetidin-2-ones is a key feature contributing to their antimicrobial action, similar to penicillin and cephalosporin (B10832234) antibiotics. jmchemsci.com

Anticancer Activity:

Azetidine derivatives have shown promise as anticancer agents, with their mechanism of action often involving the inhibition of crucial cellular processes like tubulin polymerization. nih.gov A series of diaryl substituted azetidin-2-one derivatives were designed as tubulin polymerization inhibitors, with some compounds exhibiting potent antiproliferative activities against various human cancer cell lines. nih.gov For instance, a 4-aryl-substituted 1-(3,4,5-trimethoxyphenyl)azetidin-2-one bearing a 2-naphthyl substituent was found to be a particularly potent inhibitor. nih.gov Further studies revealed that this compound disrupted the cell cycle, induced apoptosis, and inhibited tumor growth in a xenograft mouse model. nih.gov

The structure-activity relationship of 3-(4-methoxyphenyl)azetidine (B1594139) analogues has also been explored, with some compounds showing significant cytotoxic activity against various cancer cell lines. researchgate.net Molecular docking studies suggested that these compounds could act as VEGFR-2 inhibitors. researchgate.net

Antioxidant Activity:

Several studies have reported the antioxidant potential of azetidine derivatives. jmchemsci.comresearchgate.netijper.orgjmchemsci.comresearchgate.net The antioxidant activity of novel Schiff bases and azetidines derived from phenyl urea (B33335) has been evaluated using the hydrogen peroxide free-radical inhibition method. researchgate.netijper.org Compounds such as 3-chloro-2-(3-fluorophenyl)-N-(4-methoxyphenyl)-4-oxoazetidine-1-carboxamide displayed moderate to significant antioxidant effects. researchgate.netijper.org Another study demonstrated the "scavenging activity" of an azetidine-2-one derivative against the DPPH free radical. jmchemsci.comjmchemsci.com The chemical basis for this activity is likely related to the ability of the azetidine ring or its substituents to donate an electron or hydrogen atom to neutralize free radicals.

Catalytic Applications of Azetidine Derivatives

Employment as Ligands in Metal-Catalyzed Transformations (e.g., Palladium and Cobalt Catalysis)

Azetidine derivatives have proven to be effective ligands in a variety of metal-catalyzed reactions, owing to their unique steric and electronic properties. rsc.org The strained four-membered ring can influence the geometry and reactivity of the metal center, leading to enhanced catalytic activity and selectivity. rsc.org

Palladium Catalysis:

Azetidine-based ligands have been successfully employed in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in organic synthesis. rsc.orgmdpi.com For example, readily synthesized, water-stable Pd(II) complexes of azetidine-based tridentate ligands have demonstrated high activity in Suzuki-Miyaura coupling reactions of aryl bromides and chlorides with arylboronic acids. researchgate.net These catalysts are also effective for Sonogashira coupling reactions, enabling the efficient coupling of aryl halides with terminal alkynes under mild, phosphine-free conditions. researchmap.jp

The impact of the azetidine ring size on catalytic activity has been investigated by comparing aziridine- and azetidine-based ligands in Suzuki-Miyaura reactions. mdpi.com Both types of ligands, in combination with palladium, formed efficient catalytic systems for the coupling of various aryl halides. mdpi.com Furthermore, palladium-catalyzed N-arylation reactions with azetidine have been developed, providing access to a wide range of N-arylazetidines. researchgate.net

Cobalt Catalysis:

Azetidine derivatives have also been utilized as ligands in cobalt-catalyzed transformations. rsc.orgacs.org A cobalt-catalyzed ring-opening amination of azetidines has been reported for the synthesis of 1,3-diamine derivatives. rsc.org Additionally, iron- and cobalt-catalyzed arylations of iodo-azetidines with Grignard reagents have been developed as an efficient and chemoselective method for the synthesis of 3-arylazetidines. acs.org

Participation in Important Organic Transformations (e.g., Henry, Suzuki, Sonogashira, and Michael Additions)

Azetidine derivatives not only act as ligands but can also participate directly as substrates or catalysts in several important organic transformations. rsc.org

Henry Reaction:

Enantiopure cis-disubstituted amino azetidines have been synthesized and used as chiral ligands for copper-catalyzed asymmetric Henry (nitroaldol) reactions. nih.govljmu.ac.uk These ligands have demonstrated the ability to induce high enantioselectivity in the formation of β-nitroalcohols, particularly with alkyl aldehydes. nih.govljmu.ac.uk Computational studies have provided insights into the origin of this selectivity, highlighting the crucial role of the amino-substituent on the azetidine ring. nih.govljmu.ac.uk

Suzuki and Sonogashira Reactions:

As mentioned previously, azetidine derivatives serve as effective ligands in palladium-catalyzed Suzuki-Miyaura and Sonogashira coupling reactions. rsc.orgresearchgate.netresearchmap.jp These reactions are pivotal for the formation of carbon-carbon bonds, enabling the synthesis of complex molecules such as biaryls and arylalkynes. rsc.orgresearchgate.netresearchmap.jp The use of azetidine-based ligands has allowed for the development of highly efficient and robust catalytic systems that can operate under mild conditions. researchgate.netresearchmap.jp

Michael Addition:

Azetidine derivatives can undergo aza-Michael addition reactions, a powerful method for constructing C-N bonds. mdpi.comnih.gov For instance, new heterocyclic amino acid derivatives containing an azetidine ring have been prepared through the aza-Michael addition of NH-heterocycles to methyl 2-(azetidin-3-ylidene)acetates. mdpi.comnih.gov This approach provides a versatile route to functionalized 3-substituted azetidines. mdpi.comnih.gov

Interactive Data Table: Catalytic Applications of Azetidine Derivatives

| Reaction Type | Metal Catalyst | Ligand/Substrate | Key Findings |

| Henry Reaction | Copper | Enantiopure cis-disubstituted amino azetidines | High enantioselectivity (>99% ee) for alkyl aldehydes. nih.govljmu.ac.uk |

| Suzuki-Miyaura Coupling | Palladium | Tridentate azetidine-based ligands | Highly active for coupling aryl bromides and chlorides in water. researchgate.net |

| Sonogashira Coupling | Palladium | Pyridylazetidine-based ligands | Efficient coupling of aryl halides with alkynes under phosphine-free conditions. researchmap.jp |

| Michael Addition | - | Methyl 2-(azetidin-3-ylidene)acetates | Versatile method for the synthesis of functionalized 3-substituted azetidines. mdpi.comnih.gov |

| Arylation | Iron/Cobalt | 3-Iodo-azetidines | Efficient and chemoselective synthesis of 3-arylazetidines. acs.org |

| Ring-Opening Amination | Cobalt | Azetidines | Synthesis of 1,3-diamine derivatives. rsc.org |

Q & A

Q. Q1. What are the recommended synthetic routes for 1-butyl-3-phenylazetidine derivatives?

Methodological Answer: 1-Butyl-3-phenylazetidine derivatives are typically synthesized via nucleophilic substitution or ring-opening reactions. For example:

- Ring-closing strategies : Azetidine rings can be formed using tert-butoxycarbonyl (Boc)-protected intermediates, followed by deprotection under acidic conditions .

- Substitution reactions : Alkylation of azetidine precursors (e.g., 3-phenylazetidine) with butyl halides in the presence of a base like NaH or K₂CO₃ .

Key Considerations : - Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates.

- Monitor reaction progress via TLC or HPLC to avoid over-alkylation.

Q. Q2. How can researchers ensure compound stability during storage?

Methodological Answer: 1-Butyl-3-phenylazetidine derivatives are sensitive to moisture and oxygen. Best practices include:

- Storage : Under inert gas (Ar) in airtight containers at -20°C. Desiccants (e.g., silica gel) should be used .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect decomposition .

Advanced Research Questions

Q. Q3. How can pharmacokinetic properties of azetidine derivatives be optimized for CNS targeting?

Methodological Answer: To enhance blood-brain barrier (BBB) permeability:

- Structural modifications : Introduce small, lipophilic substituents (e.g., trifluoromethyl groups) to improve logP values .

- In silico modeling : Use tools like Schrödinger’s QikProp to predict BBB penetration (target: logBB > 0.3) .

Validation : Perform in vivo microdialysis or PET imaging in rodent models to quantify brain uptake .

Q. Q4. What strategies address contradictions in reported biological activities (e.g., antimicrobial vs. inefficacy)?

Methodological Answer: Discrepancies may arise from assay conditions or strain specificity. Resolve via:

- Standardized protocols : Use CLSI/MIC guidelines for antimicrobial testing. Include positive controls (e.g., rifampicin for TB) .

- Mechanistic studies : Employ transcriptomics or target-binding assays (SPR/ITC) to confirm mode of action .

Example : Azetidines targeting Mycobacterium tuberculosis showed no resistance development when tested under nutrient-starved conditions mimicking latent infection .

Q. Q5. How can researchers characterize azetidine ring conformation in solution?

Methodological Answer:

- NMR spectroscopy : Use NOESY/ROESY to detect through-space correlations between protons on the azetidine ring and substituents .

- DFT calculations : Compare experimental H and C chemical shifts with computed values (e.g., Gaussian09/B3LYP/6-31G**) .

Q. Q6. What analytical methods quantify azetidine derivatives in complex matrices?

Methodological Answer:

Q. Q7. How do azetidine-containing compounds interact with DNA repair enzymes?

Methodological Answer: Azetidines may mimic oxetane intermediates in DNA repair. Investigate via:

- Enzyme assays : Use (6-4) photolyase and UV-damaged DNA substrates. Measure repair rates via gel electrophoresis .

- Inhibitor studies : Co-administer azetidine derivatives with flavin analogs to block electron transfer critical for repair .

Q. Q8. What in vivo models validate neuroprotective effects of azetidine derivatives?

Methodological Answer:

- Rodent models : Induce neurodegeneration via MPTP (Parkinson’s) or Aβ oligomers (Alzheimer’s). Assess cognitive/motor function pre/post-treatment .

- Biomarkers : Quantify GFAP (astrocytosis) and BDNF (neuroprotection) in serum via ELISA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.